molecular formula C27H21N3O2S B4646086 [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE

[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE

Cat. No.: B4646086
M. Wt: 451.5 g/mol
InChI Key: DXXQAWDMXSKSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves multiple steps, including the formation of the quinoline, isoxazole, and pyridine rings. Common synthetic methods include:

    Cyclization Reactions: The formation of the quinoline ring can be achieved through cyclization reactions involving appropriate precursors.

    Condensation Reactions: The isoxazole ring is typically formed through condensation reactions involving hydroxylamine and suitable carbonyl compounds.

    Coupling Reactions: The final step involves coupling the quinoline and isoxazole rings with the pyridine ring using reagents such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology

In biological research, the compound’s unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and receptor binding.

Medicine

The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds containing the quinoline ring, such as chloroquine and quinine.

    Isoxazole Derivatives: Compounds with the isoxazole ring, such as isoxazole-4-carboxylic acid.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine.

Uniqueness

The uniqueness of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research.

Properties

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O2S/c1-17-11-12-22-19(15-17)9-5-13-30(22)27(31)20-16-21(23-10-6-14-33-23)28-26-24(20)25(29-32-26)18-7-3-2-4-8-18/h2-4,6-8,10-12,14-16H,5,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXQAWDMXSKSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE
Reactant of Route 3
Reactant of Route 3
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE
Reactant of Route 4
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE
Reactant of Route 6
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE

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